The compound 2-{1-(4-fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic molecule with significant potential in scientific research. Its molecular formula is , and it has a molecular weight of approximately 421.43 g/mol. This compound belongs to the class of imidazolidinones, which are known for their diverse biological activities, including antibacterial and antifungal properties. The structure features multiple aromatic rings and functional groups that enhance its reactivity and potential applications in medicinal chemistry.
The synthesis of this compound typically involves multi-step organic reactions, including:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to monitor the progress of the reactions and confirm the structure of intermediates.
The molecular structure can be represented using various notations:
CC(C1=CC=C(C=C1)OC)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
OVVMOVYYAISROH-UHFFFAOYSA-N
The compound has a complex three-dimensional structure characterized by multiple rings and substituents that contribute to its biological activity. The presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving membrane permeability.
This compound can undergo various chemical reactions, including:
Reactions involving this compound can be optimized by adjusting pH, temperature, and solvent systems to favor desired pathways while minimizing side reactions.
The biological activity of this compound is hypothesized to involve:
Experimental studies are necessary to elucidate specific mechanisms, which may involve kinetic studies and binding affinity assessments using techniques like surface plasmon resonance or enzyme assays.
This compound shows promise in various scientific fields:
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4